molecular formula C6H5N3O B3132680 Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one CAS No. 37526-43-5

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Cat. No.: B3132680
CAS No.: 37526-43-5
M. Wt: 135.12 g/mol
InChI Key: OQRPWJFDQXSBRH-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolo[1,2-d][1,2,4]triazines, which are known for their diverse pharmacological properties.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of nitrogen atoms in its structure, which can participate in hydrogen bonding and other interactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium methoxide, triethyl orthoformate, and strong bases like sodium hydroxide and potassium hydroxide . These reactions often require elevated temperatures and extended reaction times to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable scaffold for the development of new molecules with diverse biological activities. Its unique structure allows for the exploration of novel synthetic routes and reaction mechanisms .

Biology: In biological research, pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has shown promise as a potential inhibitor of various enzymes and receptors. For example, it has been investigated as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, and melanin-concentrating hormone receptor antagonist .

Medicine: In the field of medicine, this compound derivatives have been explored for their potential therapeutic applications. These compounds have demonstrated activity against a range of diseases, including cancer and viral infections .

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for the production of complex molecules .

Properties

IUPAC Name

3H-pyrrolo[1,2-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-7-4-5-2-1-3-9(5)6/h1-4H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRPWJFDQXSBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346119
Record name Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37526-43-5
Record name Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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